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Compound of Interest

Compound Name: 4-Ethynyl-N,N-dimethylaniline

Cat. No.: B099616 Get Quote

Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis, the demand for versatile, functionalized building

blocks is perpetual. 4-Ethynyl-N,N-dimethylaniline emerges as a pivotal reagent, seamlessly

bridging the domains of materials science, medicinal chemistry, and molecular electronics.[1]

Its unique molecular architecture, featuring a terminal alkyne and an electron-donating

dimethylamino group on a phenyl ring, bestows upon it a rich and exploitable reactivity. This

guide provides an in-depth exploration of 4-Ethynyl-N,N-dimethylaniline, from its synthesis to

its application in sophisticated molecular constructions, tailored for researchers, scientists, and

professionals in drug development.

The core utility of this compound lies in its capacity to participate in a variety of powerful cross-

coupling reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne

cycloaddition (CuAAC), often referred to as "click chemistry".[2] The terminal alkyne serves as

a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, while the

N,N-dimethylamino group acts as a potent electron-donating moiety, modulating the electronic

and photophysical properties of the resulting molecules.[1] This makes 4-Ethynyl-N,N-
dimethylaniline an invaluable precursor for the synthesis of dyes, pharmaceuticals, conductive

polymers, and advanced materials for nanotechnology.[1]

Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is

paramount for its effective utilization in synthesis. The key properties of 4-Ethynyl-N,N-
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dimethylaniline are summarized below.

Property Value Reference

CAS Number 17573-94-3

Molecular Formula C₁₀H₁₁N

Molecular Weight 145.20 g/mol

Appearance White to light yellow solid [1]

Melting Point 49-53 °C

SMILES CN(C)c1ccc(cc1)C#C

InChI Key
ZWMAYLMVFSCMMS-

UHFFFAOYSA-N

Synthesis of 4-Ethynyl-N,N-dimethylaniline
The preparation of 4-Ethynyl-N,N-dimethylaniline is typically achieved through a two-step

process starting from a suitable precursor. A common and effective method involves the

hydrolysis of a protected alkyne, such as 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline.

This protecting group strategy is crucial to prevent undesired side reactions of the terminal

alkyne during the synthesis of the aniline core.

4-(3-methyl-3-hydroxy-1-butynyl)-
N,N-dimethylaniline HydrolysisKOH, Toluene, Heat 4-Ethynyl-N,N-dimethylaniline

Click to download full resolution via product page

Caption: Synthetic pathway for 4-Ethynyl-N,N-dimethylaniline.

Experimental Protocol: Synthesis via Hydrolysis
This protocol outlines the deprotection of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline

to yield the target compound.

Materials:
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4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline

Potassium hydroxide (KOH)

Toluene

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Magnetic stirrer and heating mantle

Procedure:

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-

(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline in toluene.

Add a stoichiometric excess of powdered potassium hydroxide to the solution.

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Carefully quench the reaction with water and separate the organic layer.

Extract the aqueous layer with toluene or another suitable organic solvent.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude 4-Ethynyl-N,N-dimethylaniline by column chromatography on silica gel or

by recrystallization to obtain a pure solid.

Core Applications in Organic Synthesis
The synthetic utility of 4-Ethynyl-N,N-dimethylaniline is vast and continually expanding. Its

bifunctional nature allows for its incorporation into a wide array of complex molecular

architectures.
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Sonogashira Coupling: A Gateway to Conjugated
Systems
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a

terminal alkyne and an aryl or vinyl halide, enabling the formation of a carbon-carbon bond.[3]

4-Ethynyl-N,N-dimethylaniline is an excellent substrate for this reaction, providing a

straightforward route to extended π-conjugated systems. These products are of significant

interest in materials science for applications in organic light-emitting diodes (OLEDs) and as

nonlinear optical materials.[4]

4-Ethynyl-N,N-dimethylaniline

Sonogashira CouplingAryl/Vinyl Halide (R-X)

Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)
Cu(I) Co-catalyst (e.g., CuI)
Base (e.g., Triethylamine)

Coupled Product
(R-C≡C-C₆H₄-N(CH₃)₂)

Click to download full resolution via product page

Caption: General workflow of a Sonogashira coupling reaction.

This protocol details the synthesis of a donor-acceptor molecule via Sonogashira coupling, as

described in the literature.

Materials:

4-Ethynyl-N,N-dimethylaniline

3-Iodopyridine
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Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

Copper(I) iodide (CuI)

Triethylamine (TEA), anhydrous

Acetonitrile (CH₃CN), anhydrous

Standard inert atmosphere glassware and techniques

Procedure:

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodopyridine,

dichlorobis(triphenylphosphine)palladium(II) (typically 1-5 mol%), and copper(I) iodide

(typically 1-5 mol%).

Add anhydrous triethylamine and anhydrous acetonitrile to the flask.

To this stirred mixture, add a solution of 4-Ethynyl-N,N-dimethylaniline in anhydrous

acetonitrile.

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for the required

duration (typically several hours), monitoring by TLC.

After completion, cool the reaction to room temperature and remove the solvents under

reduced pressure.

The residue is then subjected to a standard aqueous workup. This typically involves

dissolving the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane),

washing with water and brine, and drying the organic phase over an anhydrous drying agent

(e.g., Na₂SO₄ or MgSO₄).

The crude product is purified by column chromatography on silica gel to afford the pure N,N-

dimethyl-4-(pyridin-3-ylethynyl)aniline.

Click Chemistry: Building Molecular Complexity with
Ease
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The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click

chemistry," a concept introduced by K.B. Sharpless.[2] This reaction is characterized by its high

efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. 4-
Ethynyl-N,N-dimethylaniline, with its terminal alkyne, is an ideal partner for this reaction,

enabling the facile synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazole products are

valuable in medicinal chemistry due to their biological activities and their role as stable linkers

in bioconjugation.

Fluorescent Probes and Molecular Sensors
The strong electron-donating N,N-dimethylamino group in 4-Ethynyl-N,N-dimethylaniline
makes it a valuable component in the design of fluorescent probes.[5] When incorporated into

a larger conjugated system, this group can facilitate intramolecular charge transfer (ICT) upon

photoexcitation, a mechanism often exploited in the design of environmentally sensitive

fluorophores.[5] These probes can exhibit changes in their fluorescence intensity or emission

wavelength in response to changes in solvent polarity, viscosity, or the presence of specific

analytes.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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